1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene structure elucidation
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene structure elucidation
An In-depth Technical Guide for the Structure Elucidation of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to detail the strategic rationale behind the application of orthogonal analytical techniques. We will systematically employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and ¹⁹F) to build an unassailable structural proof. Each step is presented as a self-validating system, integrating predictive analysis with experimental data to ensure the highest degree of scientific integrity and confidence in the final assignment.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine-containing moieties into aromatic systems is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene, represents a valuable synthetic intermediate. The brominated aromatic ring serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chiral trifluoropropanyl substituent provides a sterically and electronically defined vector for probing molecular interactions.
Given its potential utility, unambiguous confirmation of its covalent structure is not merely an academic exercise but a critical prerequisite for its application in any research or development pipeline. This guide outlines the logical workflow for achieving that confirmation.
The Elucidation Workflow: A Multi-Modal Approach
Effective structure elucidation relies on the integration of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to logically progress from low-resolution molecular information to high-resolution atomic connectivity.
Caption: Logical workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Identity
Expertise & Rationale: The first step in any structural analysis is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to propose a molecular formula. For this molecule, the presence of bromine is a key feature that provides a distinct isotopic signature, which is a powerful validation tool.
Expected Data: The molecular formula is C₉H₉BrF₃. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, we expect to see two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
| Ion | Calculated Mass (Da) | Expected Observation |
| [C₉H₉⁷⁹BrF₃]⁺ | 253.9867 | Molecular ion peak ([M]⁺) |
| [C₉H₉⁸¹BrF₃]⁺ | 255.9847 | Isotopic peak ([M+2]⁺) of ~97.6% the intensity of M⁺ |
| Key Fragments | ||
| [M - Br]⁺ | 175.0629 | Loss of the bromine atom |
| [M - CF₃]⁺ | 185.9921 | Loss of the trifluoromethyl radical |
Experimental Protocol: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)
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Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.
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Instrument Setup: Calibrate the mass spectrometer using a suitable reference standard (e.g., perfluorotributylamine, PFTBA).
-
Acquisition: Introduce the sample via direct insertion probe or GC inlet. Acquire data in positive ion mode over a mass range of m/z 50-400.
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Data Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Confirm the accurate mass of the [M]⁺ peak and compare it with the calculated value. Analyze the major fragmentation patterns to corroborate the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Analysis
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and bond types. For our target molecule, we are looking for definitive evidence of the aromatic ring, the aliphatic side chain, and, critically, the strong carbon-fluorine bonds.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring.[1] |
| 2990-2850 | Aliphatic C-H Stretch | Medium-Weak | Characteristic of sp³ C-H bonds in the propyl side chain.[1] |
| ~1485 | Aromatic C=C Stretch | Strong | Skeletal vibration of the benzene ring, often indicative of para-substitution. |
| 1300-1100 | C-F Stretch | Very Strong | The highly polar C-F bonds produce intense, characteristic absorption bands. |
| ~820 | C-H Out-of-Plane Bend | Strong | This "p-substitution" band is highly diagnostic for 1,4-disubstituted benzene rings. |
| 600-500 | C-Br Stretch | Medium | Confirms the presence of the carbon-bromine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
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Background Collection: Record a background spectrum of the clean, empty ATR crystal.
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Sample Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing them to the expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR spectroscopy provides the most detailed information regarding the molecular structure by probing the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F). The combination of chemical shift, signal integration, and spin-spin coupling allows for the complete assembly of the molecular framework. For organofluorine compounds, ¹⁹F NMR is an indispensable tool.[2][3]
¹H NMR Spectroscopy
Expected Data: The proton NMR spectrum will be divided into two distinct regions: aromatic and aliphatic. The para-substitution pattern on the benzene ring and the chiral center in the side chain will create a predictable set of signals.
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |
| H-Ar (2H) | ~7.50 | Doublet (d) | 2H | ³J_HH ≈ 8.5 | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. |
| H-Ar (2H) | ~7.25 | Doublet (d) | 2H | ³J_HH ≈ 8.5 | Aromatic protons ortho to the alkyl group. The two doublets form a classic AA'BB' system. |
| H-aliphatic (1H) | ~3.6 - 3.9 | Doublet of Quartets (dq) | 1H | ³J_HH ≈ 7.0, ³J_HF ≈ 7.5 | The methine proton is coupled to the adjacent methyl protons (quartet) and the three fluorine atoms (doublet).[4][5] |
| H-aliphatic (3H) | ~1.55 | Doublet (d) | 3H | ³J_HH ≈ 7.0 | The methyl protons are coupled only to the adjacent methine proton. |
¹⁹F NMR Spectroscopy
Expertise & Rationale: ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR.[4][6] Its large chemical shift range makes it very sensitive to the local electronic environment.[7] The spectrum for this molecule should be simple but highly informative, confirming the trifluoromethyl group and its connectivity.
Expected Data:
| Fluorine Assignment | Predicted Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Rationale |
| -CF₃ | ~ -75 to -78 | Doublet (d) | ³J_HF ≈ 7.5 | The three fluorine atoms are chemically equivalent. They are coupled to the single adjacent methine proton, resulting in a doublet. The shift is referenced to a standard like TFA.[8] |
¹³C NMR Spectroscopy
Expected Data: The ¹³C spectrum will confirm the number of unique carbon environments. A key feature will be the observation of C-F coupling, which provides definitive evidence for the proximity of carbon and fluorine atoms.
| Carbon Assignment | Predicted Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C-Ar (ipso-Alkyl) | ~142 | Quartet (q, ⁴J_CF ≈ 2-3 Hz) | The ipso-carbon attached to the alkyl group. |
| C-Ar (CH) | ~129 | Singlet (s) | The two equivalent aromatic CH carbons ortho to the alkyl group. |
| C-Ar (CH) | ~132 | Singlet (s) | The two equivalent aromatic CH carbons ortho to the bromine. |
| C-Ar (ipso-Br) | ~122 | Singlet (s) | The ipso-carbon attached to the bromine. |
| -CF₃ | ~127 | Quartet (q, ¹J_CF ≈ 280 Hz) | The trifluoromethyl carbon shows a large one-bond coupling to the three fluorine atoms. This is highly diagnostic. |
| -CH- | ~40 | Quartet (q, ²J_CF ≈ 25-30 Hz) | The methine carbon shows a smaller two-bond coupling to the fluorine atoms. |
| -CH₃ | ~15 | Quartet (q, ³J_CF ≈ 1-2 Hz) | The terminal methyl carbon may show a very small three-bond coupling to the fluorine atoms. |
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure the spectral width covers the range from -1 to 10 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Reference the spectrum appropriately (e.g., externally to CFCl₃ or internally to a known standard).
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H signals and pick peaks for all spectra, reporting chemical shifts in ppm and coupling constants in Hz.
Caption: Key NMR J-coupling relationships in the molecule.
Data Integration and Final Confirmation
-
MS confirmed the molecular formula C₉H₉BrF₃.
-
IR confirmed the presence of a p-disubstituted benzene ring, aliphatic C-H bonds, and the crucial C-F bonds of a trifluoromethyl group.
-
¹H NMR established the 1,4-disubstitution pattern on the aromatic ring and the -CH(CH₃)- fragment. The complex splitting of the methine proton (dq) was the first piece of evidence linking the aliphatic chain to the trifluoromethyl group.
-
¹⁹F NMR provided definitive proof of the -CF₃ group and its coupling to a single proton, confirming the -CH-CF₃ connectivity.
-
¹³C NMR showed the correct number of carbon atoms and, most importantly, the large ¹J_CF and smaller ²J_CF coupling constants provided irrefutable evidence for the CH₃-CH-CF₃ fragment.
Every piece of spectroscopic data is consistent with the proposed structure of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene and inconsistent with other potential isomers. The causality is clear: the observed couplings can only arise from this specific arrangement of atoms. This self-validating system of cross-referenced data provides the highest level of confidence in the structural assignment.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Butts, C. P., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]
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Dalvit, C., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Magnetic Resonance. Retrieved from [Link]
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Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]
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Pomerantz, J. L., et al. (2016). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for: A general synthesis of internal alkynes by an aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for: Samarium-Mediated Allylation of Aldehydes: A New and Efficient Synthesis of 1-Aryl-3-butenes. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Scribd. (n.d.). 19F, 31P, 14N NMR. Retrieved from [Link]
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